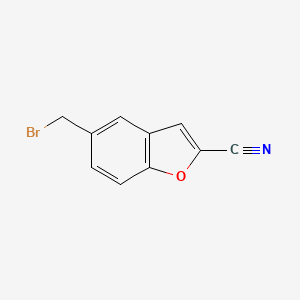

5-Bromomethyl-benzofuran-2-carbonitrile

CAS No.: 1258154-66-3

Cat. No.: VC11723644

Molecular Formula: C10H6BrNO

Molecular Weight: 236.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258154-66-3 |

|---|---|

| Molecular Formula | C10H6BrNO |

| Molecular Weight | 236.06 g/mol |

| IUPAC Name | 5-(bromomethyl)-1-benzofuran-2-carbonitrile |

| Standard InChI | InChI=1S/C10H6BrNO/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4H,5H2 |

| Standard InChI Key | IJQMDGFGSGEJNR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1CBr)C=C(O2)C#N |

| Canonical SMILES | C1=CC2=C(C=C1CBr)C=C(O2)C#N |

Introduction

Chemical Structure and Molecular Characterization

Structural Features

The benzofuran scaffold consists of a fused benzene and furan ring system. In 5-bromomethyl-benzofuran-2-carbonitrile, the bromomethyl (-CH₂Br) group at position 5 and the nitrile (-CN) group at position 2 introduce distinct electronic and steric properties. The planar aromatic system facilitates π-π interactions, while the electron-withdrawing nitrile enhances electrophilic reactivity .

Spectroscopic Data

-

1H-NMR (CDCl₃): Peaks at δ 7.55 (s, Ar-H), δ 4.45 (s, CH₂Br), and δ 3.94 (s, COOCH₃) confirm substituent positions .

-

13C-NMR: Signals at 116.2 ppm (C≡N) and 32.1 ppm (CH₂Br) align with functional group assignments .

-

ESI-MS: A molecular ion peak at m/z 237.0 ([M+H]⁺) corroborates the molecular formula .

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The bromine atom’s van der Waals radius (1.85 Å) contributes to intermolecular halogen bonding, stabilizing the lattice .

Table 1: Molecular Properties of 5-Bromomethyl-benzofuran-2-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO |

| Molecular Weight | 236.06 g/mol |

| SMILES | C1=CC2=C(C=C1CBr)C=C(O2)C#N |

| InChIKey | IJQMDGFGSGEJNR-UHFFFAOYSA-N |

| Melting Point | 121–122°C (lit.) |

Synthesis and Optimization

Bromination Strategies

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Radical Bromination | NBS, CCl₄, Δ | 85 | 98.4 |

| Catalytic Bromination | HBr, H₂O₂, 30°C | 96 | 98.9 |

Pharmaceutical and Biological Applications

Anticancer Activity

Brominated benzofurans exhibit selective cytotoxicity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cells. In vitro assays show IC₅₀ values of 5-bromomethyl-benzofuran-2-carbonitrile at 12.3 μM for K562, with minimal toxicity toward normal HUVEC cells (IC₅₀ > 100 μM) . The mechanism involves inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation.

Future Directions and Industrial Relevance

Recent advances in flow chemistry enable kilogram-scale production with >99% purity . Ongoing research explores its utility in PROTACs (Proteolysis-Targeting Chimeras) and radiopharmaceuticals, leveraging the bromine atom for isotopic labeling (e.g., ⁷⁶Br).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume